molecular formula C17H14O3 B3029933 6-Hydroxy-2-(2-phenylethyl)chromone CAS No. 84294-90-6

6-Hydroxy-2-(2-phenylethyl)chromone

Cat. No.: B3029933
CAS No.: 84294-90-6
M. Wt: 266.29 g/mol
InChI Key: QIYUDFMVCDXKBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-2-(2-phenylethyl)chromone can be synthesized through various chemical reactions involving chromone derivatives. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate, which is then cyclized to form the chromone structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction from agarwood using solvents like methanol. The extracted compounds are then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(2-phenylethyl)chromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-2-(2-phenylethyl)chromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2-phenylethyl)chromone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Hydroxy-2-(2-phenylethyl)chromone can be compared with other similar compounds such as:

Properties

IUPAC Name

6-hydroxy-2-(2-phenylethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-13-7-9-17-15(10-13)16(19)11-14(20-17)8-6-12-4-2-1-3-5-12/h1-5,7,9-11,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYUDFMVCDXKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346092
Record name 6-Hydroxy-2-(2-phenylethyl) chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-90-6
Record name 6-Hydroxy-2-(2-phenylethyl) chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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